![molecular formula C18H20ClNO4 B14366661 N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-phenoxyacetamide CAS No. 90257-38-8](/img/structure/B14366661.png)
N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-phenoxyacetamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a phenyl ring substituted with chloro, ethoxy, and methoxymethyl groups, and an acetamide moiety attached to a phenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-phenoxyacetamide can be achieved through a multi-step process involving the following key steps:
Formation of the substituted phenyl ring: The starting material, 3-chloro-4-ethoxy-5-(methoxymethyl)aniline, is prepared by the nitration of 3-chloro-4-ethoxy-5-(methoxymethyl)benzene followed by reduction of the nitro group to an amine.
Acylation reaction: The substituted aniline is then subjected to an acylation reaction with phenoxyacetyl chloride in the presence of a base such as triethylamine to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Substitution reactions: The chloro group on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Oxidation reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction reactions: The amide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution reactions: Formation of substituted phenyl derivatives.
Oxidation reactions: Formation of aldehydes or carboxylic acids.
Reduction reactions: Formation of amines.
Applications De Recherche Scientifique
N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-phenoxyacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The chloro and ethoxy groups on the phenyl ring may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved are subject to ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[3-Chloro-4-ethoxyphenyl]-2-phenoxyacetamide
- N-[3-Chloro-4-methoxyphenyl]-2-phenoxyacetamide
- N-[3-Chloro-4-ethoxy-5-methylphenyl]-2-phenoxyacetamide
Uniqueness
N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-phenoxyacetamide is unique due to the presence of the methoxymethyl group, which may impart distinct chemical and biological properties compared to its analogs
Propriétés
Numéro CAS |
90257-38-8 |
|---|---|
Formule moléculaire |
C18H20ClNO4 |
Poids moléculaire |
349.8 g/mol |
Nom IUPAC |
N-[3-chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C18H20ClNO4/c1-3-23-18-13(11-22-2)9-14(10-16(18)19)20-17(21)12-24-15-7-5-4-6-8-15/h4-10H,3,11-12H2,1-2H3,(H,20,21) |
Clé InChI |
HXHYFGWSHCLPOC-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1Cl)NC(=O)COC2=CC=CC=C2)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[6-(2,2-Dimethylpropylidene)-5-methylcyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14366582.png)
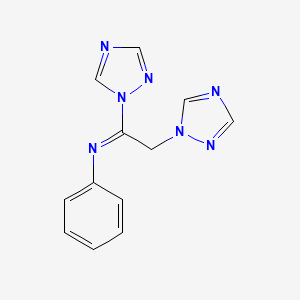
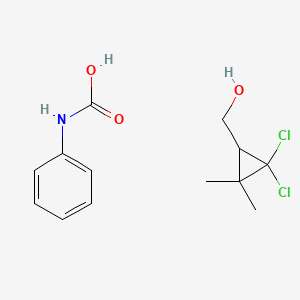
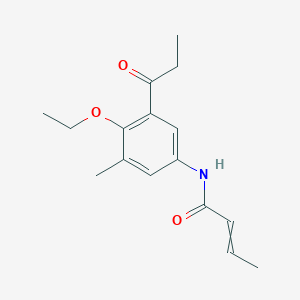
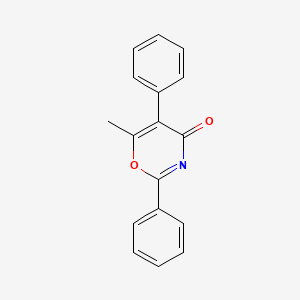

![1,1'-[1-(3-Ethynylphenoxy)but-1-en-3-yne-1,4-diyl]dibenzene](/img/structure/B14366619.png)

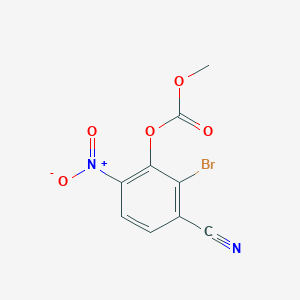
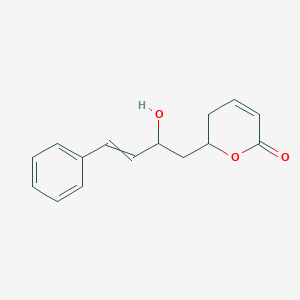
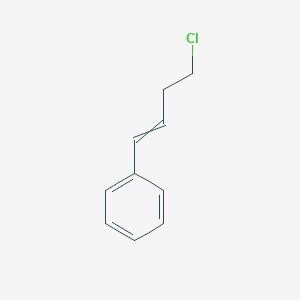
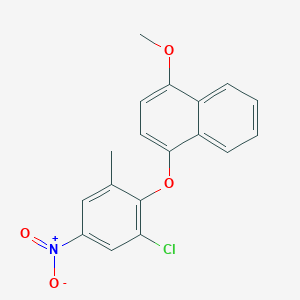
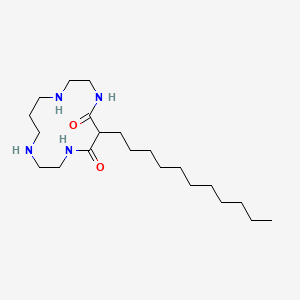
![Benzamide, N-phenyl-3-[(phenylsulfonyl)amino]-](/img/structure/B14366657.png)
